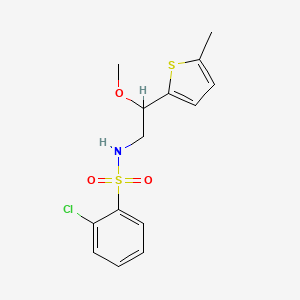

2-chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide

Description

2-Chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by:

- Core structure: A benzene ring with a sulfonamide (-SO₂NH-) group and a chlorine substituent at position 2.

- N-substituent: A 2-methoxy-2-(5-methylthiophen-2-yl)ethyl group, introducing a heterocyclic thiophene moiety.

Properties

IUPAC Name |

2-chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3S2/c1-10-7-8-13(20-10)12(19-2)9-16-21(17,18)14-6-4-3-5-11(14)15/h3-8,12,16H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETYAAUTDCCJAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps One common approach starts with the chlorination of a suitable benzene derivative to introduce the chloro groupThe thiophene ring is then attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.

Substitution: The chloro group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme inhibition due to its sulfonamide group.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of antimicrobial or anticancer drugs.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways or cellular processes, leading to the desired therapeutic effect .

Comparison with Similar Compounds

Structural Features

The table below compares structural attributes of the target compound with analogs:

Key Observations :

Insights :

- Thiophene-containing analogs are understudied in the evidence, suggesting a gap in structure-activity relationship (SAR) data.

Biological Activity

2-chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide is a synthetic compound belonging to the class of benzamide derivatives. This compound has garnered attention for its potential pharmacological properties, particularly in treating ischemic heart diseases. The unique structural features of this compound, including the presence of a chlorine atom and a methoxy group, play a crucial role in its biological activity.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide is C15H16ClN2O3S, with a molecular weight of 348.81 g/mol. The compound's structure can be represented as follows:

This compound's synthesis typically involves multi-step organic reactions, including the reaction of 5-methylthiophene with appropriate reagents to introduce the benzamide moiety. The synthesis requires careful control over temperature and reaction time to optimize yield and purity.

The mechanism of action for 2-chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific biological targets, potentially acting as an allosteric modulator or inhibitor in metabolic pathways related to ischemic heart disease. The methoxy and methyl groups enhance the binding affinity and selectivity towards target proteins involved in these pathways .

Pharmacological Potential

Research indicates that compounds similar to 2-chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide exhibit various biological activities, including:

- Cardiovascular Effects : Potential applications in treating ischemic heart diseases by targeting specific molecular pathways affected by ischemia.

- Antimicrobial Activity : Preliminary studies suggest that sulfonamides can inhibit bacterial growth, although specific data on this compound is limited .

Case Studies and Research Findings

- Cardiovascular Studies : In vitro studies have shown that modifications on the thiophene ring can significantly impact the compound's pharmacodynamics, making it a subject of interest for drug development targeting ischemic conditions.

- Inhibition Studies : A study on related sulfonamides highlighted their inhibition of insulin-regulated aminopeptidase (IRAP), which is linked to improved memory and learning in animal models. This suggests potential neuroprotective effects that may be explored further with this compound .

- Antimicrobial Activity : Research into new sulfonamides containing sulfathiazole moieties has demonstrated antibacterial properties, indicating that similar compounds may exhibit efficacy against bacterial pathogens .

Data Table: Comparison with Similar Compounds

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a sulfonyl chloride intermediate with a substituted amine. For example:

Q. Optimization Tips :

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and stereochemistry. For example, the methoxy group () appears as a singlet near δ 3.3–3.5 ppm in NMR .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 414.0652).

- X-ray Crystallography : Resolves absolute configuration using SHELXL or similar software .

Q. What purification strategies are effective for removing byproducts in sulfonamide synthesis?

- Solvent Recrystallization : Use ethanol/water mixtures to isolate the pure compound.

- Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is ideal for polar impurities .

- Troubleshooting : If residual amines persist, acid-base extraction (e.g., dilute HCl wash) is recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this sulfonamide?

Methodological Approach :

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Q. How can conflicting biological activity data between similar sulfonamides be analyzed?

Case Study : If compound A shows anti-inflammatory activity but compound B (with a methylthiophene substituent) does not:

Q. What strategies are employed to optimize the pharmacokinetic profile of this sulfonamide?

Q. How can computational methods predict the compound’s interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.